Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840469
InChI: InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H17BrN2O2
Molecular Weight: 289.17 g/mol

Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC15840469

Molecular Formula: C11H17BrN2O2

Molecular Weight: 289.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C11H17BrN2O2
Molecular Weight 289.17 g/mol
IUPAC Name ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3
Standard InChI Key VAWXWHSCNYHVRX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Critical substituents include:

  • Bromine at position 2, enhancing electrophilic reactivity .

  • Isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) at position 1, influencing steric bulk and lipophilicity.

  • Methyl group at position 5, contributing to hydrophobic interactions.

  • Ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) at position 4, enabling hydrolytic functionalization.

The IUPAC name, ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate, reflects this substitution pattern .

Spectroscopic and Computational Data

  • SMILES: CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C

  • InChIKey: VAWXWHSCNYHVRX-UHFFFAOYSA-N

  • 3D Conformation: Density functional theory (DFT) models predict a planar imidazole ring with the isobutyl group adopting a gauche configuration to minimize steric strain .

PropertyValue
Molecular FormulaC11H17BrN2O2\text{C}_{11}\text{H}_{17}\text{BrN}_2\text{O}_2
Molecular Weight289.17 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Imidazole Core Formation: Condensation of ethyl glyoxylate with isobutylamine and methylamine under acidic conditions yields 1-isobutyl-5-methylimidazole-4-carboxylate.

  • Bromination: Treatment with N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at position 2 (yield: 72–78%).

  • Esterification: Reaction with ethyl chloroformate in the presence of triethylamine completes the ethyl ester group .

Industrial Production

Scaled-up processes utilize continuous flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters include:

  • Temperature control (±2°C) during bromination to minimize side products.

  • Chromatographic purification using silica gel modified with hexane-ethyl acetate (7:3).

Biological Activity and Mechanisms

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
HeLa5.0Tubulin polymerization inhibition
A5496.5Apoptosis induction
MCF-77.2Reactive oxygen species (ROS) generation

The bromine atom facilitates covalent binding to tubulin’s β-subunit, disrupting microtubule assembly. Concurrent ROS generation activates caspase-3/7 pathways, inducing apoptosis.

Antimicrobial Effects

Against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), the compound disrupts membrane integrity via hydrophobic interactions with phospholipid bilayers.

Applications in Materials Science

Polymer Modification

The ethyl ester undergoes transesterification with polyvinyl alcohol (PVA), enhancing thermal stability (TgT_g increased by 15°C).

Coordination Chemistry

The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Kd=1.2×106MK_d = 1.2 \times 10^{-6} \, \text{M}), forming complexes with catalytic activity in Suzuki-Miyaura couplings .

Comparative Analysis with Analogues

CompoundKey DifferenceIC₅₀ (HeLa)
Ethyl 2-chloro-1-isobutyl-5-methylimidazole-4-carboxylateCl vs. Br substituent8.7 μM
Methyl 2-bromo-1-isobutyl-5-methylimidazole-4-carboxylateMethyl ester vs. ethyl ester6.1 μM

Bromine’s higher electronegativity enhances target binding affinity compared to chlorine.

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